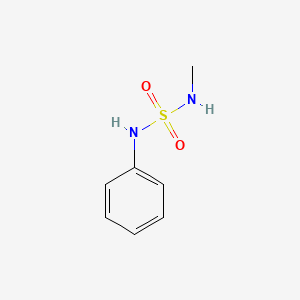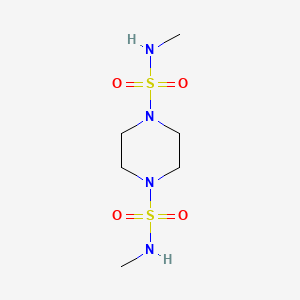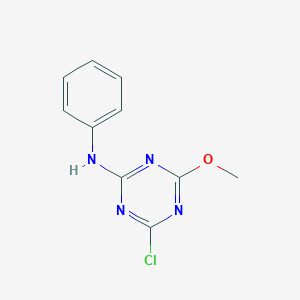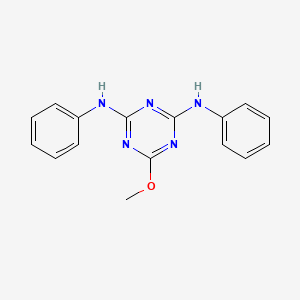![molecular formula C23H27N3O2S B3825275 5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione](/img/structure/B3825275.png)
5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione
Overview
Description
5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a diphenylmethane structure, which consists of two benzene rings connected by a single methane group . The pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms, is another key component of this compound .
Preparation Methods
The synthesis of 5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione involves several steps. One common method includes the iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the iodine-mediated 1,2-aryl migration reaction is a notable transformation that this compound can undergo . Common reagents used in these reactions include iodine and various reducing agents. The major products formed from these reactions are typically aromatic secondary amine derivatives .
Scientific Research Applications
5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The compound’s unique structure allows it to interact with various biological targets, making it valuable for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione can be compared with other benzhydryl and pyrimidine compounds. Similar compounds include diphenhydramine, which is also a benzhydryl compound with antihistamine properties , and various pyrimidine derivatives that exhibit a range of biological activities . The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-3-26(4-2)15-16-29-23-24-21(27)20(22(28)25-23)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3,(H,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHHSLXWKZIVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=O)C(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825234.png)

![2,2'-({[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}imino)diethanol](/img/structure/B3825245.png)
![N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825247.png)
![N,1-diethyl-3,5-dimethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxamide](/img/structure/B3825260.png)
![5-[[4-(Dimethylamino)phenyl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3825267.png)
![1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825268.png)
![(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3825282.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
![[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate](/img/structure/B3825293.png)
